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molecular formula C7H6BrIO B2841993 1-bromo-3-iodo-5-methoxybenzene CAS No. 915412-18-9

1-bromo-3-iodo-5-methoxybenzene

Cat. No. B2841993
M. Wt: 312.932
InChI Key: NZIJHOGYRDWRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07504401B2

Procedure details

A 1.6 M solution of n-butyllithium in hexane (5.65 mL, 9.04 mmol) was dissolved in dry toluene (50 mL) under dry argon and cooled to −5° C. Then a 2M solution of n-butylmagnesium chloride (2.26 mL, 4.52 mmol) was added slowly with the temperature held below 0° C. over a period of 15 min. Stirring was continued for 45 min at −5° C., followed by drop wise addition of a solution of 1,3-dibromo-5-methoxy-benzene (3.00 g, 11.3 mmol) in toluene (30 mL) with the temperature held below 0° C. The mixture was stirred for 45 min at −5° C. A solution of iodine chloride (1.83 g, 11.3 mmol) in methylene chloride (20 mL) was added in the described manner and stirring continued for additional 20 min at −5° C. The mixture was warmed to room temperature. Water (50 mL) and toluene (50 mL) were added and the layers were separated. The organic layer was washed with a saturated aqueous solution of Na2S2O3 (2×30 mL), water and brine (30 mL). The organic layer was dried (MgSO4) and concentrated to give the crude product which was purified by flash chromatography on silica gel (100 g, AcOEt/heptane 1:9). 1-Bromo-3-iodo-5-methoxy-benzene (2.12 g, 60%) was obtained as a yellow oil, which crystallized quickly upon standing.
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.65 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.26 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
1.83 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.C([Mg]Cl)CCC.[Br:18][C:19]1[CH:24]=[C:23]([O:25][CH3:26])[CH:22]=[C:21](Br)[CH:20]=1.[I:28]Cl>C1(C)C=CC=CC=1.C(Cl)Cl.O>[Br:18][C:19]1[CH:24]=[C:23]([O:25][CH3:26])[CH:22]=[C:21]([I:28])[CH:20]=1

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.65 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.26 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)OC)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
1.83 g
Type
reactant
Smiles
ICl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for 45 min at −5° C.
Duration
45 min
CUSTOM
Type
CUSTOM
Details
held below 0° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 45 min at −5° C
Duration
45 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for additional 20 min at −5° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous solution of Na2S2O3 (2×30 mL), water and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel (100 g, AcOEt/heptane 1:9)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 2.12 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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